CAIX Inhibitory Potency: Pyrazinyl vs. Phenyl Oxadiazole Sulfonamides
In a systematic SAR study of 1,2,4-oxadiazole-sulfonamide conjugates, the thiophene-containing lead OX27 (bearing a 3-phenyl substituent on the oxadiazole) inhibited CAIX with an IC50 of 0.74 µM [1]. Replacement of the phenyl group with a pyrazin-2-yl moiety is expected to enhance potency through additional hydrogen-bond interactions with Thr199 and a water-mediated network with Gln92, as demonstrated by molecular docking of analogous pyrazinyl-oxadiazole sulfonamides [2]. While direct experimental data for the target compound are pending, the class-level trend indicates that pyrazinyl substitution consistently lowers the CAIX IC50 by 0.3–0.6 log units relative to the corresponding phenyl congener [2].
| Evidence Dimension | hCA IX inhibition IC50 |
|---|---|
| Target Compound Data | Not yet experimentally determined; predicted IC50 < 0.5 µM based on pyrazinyl SAR trend [2] |
| Comparator Or Baseline | OX27 (3-phenyl-1,2,4-oxadiazole-thiophene-sulfonamide): IC50 = 0.74 µM [1] |
| Quantified Difference | Projected ~0.3–0.6 log unit improvement |
| Conditions | Recombinant human CAIX, stopped-flow CO2 hydration assay, pH 7.5, 25°C |
Why This Matters
Even a 0.3 log unit improvement in CAIX inhibition can translate into significantly enhanced antiproliferative activity under hypoxic conditions, directly influencing the selection of this scaffold for colorectal cancer model studies.
- [1] Shamsi F, et al. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. Bioorg Chem. 2020;98:103744. View Source
- [2] Krasavin M, et al. Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides. Eur J Med Chem. 2019;164:92-105. View Source
